1H-Imidazo[5,1-C][1,4]oxazine
Description
Significance of Nitrogen and Oxygen Containing Fused Heterocycles in Organic Chemistry Research
Heterocyclic compounds containing nitrogen and oxygen are fundamental building blocks in medicinal chemistry and materials science. uniurb.itresearchgate.net The presence of these heteroatoms imparts unique physicochemical properties to the molecules, influencing their reactivity, solubility, and biological activity. beilstein-journals.orgopenmedicinalchemistryjournal.com Fused heterocyclic systems that incorporate both nitrogen and oxygen atoms are particularly noteworthy. These structures often exhibit a diverse range of pharmacological activities and are integral to the development of new therapeutic agents. uniurb.itresearchgate.net The compact and rigid frameworks of these fused systems can lead to enhanced binding affinity with biological targets. beilstein-journals.org
Structural Overview of the 1H-Imidazo[5,1-c]researchgate.netmdpi.comoxazine Framework
The 1H-Imidazo[5,1-c] researchgate.netmdpi.comoxazine (B8389632) scaffold is a bicyclic system formed by the fusion of an imidazole (B134444) ring and a 1,4-oxazine ring. The imidazole is a five-membered aromatic ring with two nitrogen atoms, while the 1,4-oxazine is a six-membered non-aromatic ring containing one nitrogen and one oxygen atom at positions 1 and 4, respectively. The fusion occurs at the 5,1-c position, indicating the bond shared between the imidazole and oxazine rings. This unique arrangement of atoms and rings gives rise to a three-dimensional structure with specific electronic and steric properties that are a subject of ongoing research.
Rationale for Academic Investigation of the 1H-Imidazo[5,1-c]researchgate.netmdpi.comoxazine Class
The academic interest in the 1H-Imidazo[5,1-c] researchgate.netmdpi.comoxazine class of compounds stems from the promising biological activities observed in related fused imidazole systems. For instance, nitroimidazooxazine (PA-824) has demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis. ias.ac.in Furthermore, the amalgamation of the morpholine (B109124) (a saturated 1,4-oxazine) and hydantoin (B18101) (an imidazole derivative) skeletons is of particular interest due to their resemblance to drug-like molecules. uniurb.it Researchers are exploring various synthetic routes to create libraries of substituted 1H-Imidazo[5,1-c] researchgate.netmdpi.comoxazine derivatives to evaluate their potential as novel therapeutic agents. researchgate.netresearchgate.netresearchgate.net A recent study detailed a novel protocol for the efficient synthesis of these scaffolds, highlighting the ongoing efforts to access this chemical space. researchgate.net
A notable synthetic approach involves a three-component reaction (3-CR) of 1,2-diaza-1,3-dienes (DDs), α-aminoacetals, and iso(thio)cyanates to generate key substituted (thio)hydantoin intermediates. researchgate.net These intermediates then undergo a selective iron(III) chloride-catalyzed intramolecular N-annulation to form the fused heterocyclic system. researchgate.net Another efficient, transition metal-free method involves the hydroalkoxylation of 1,5-alkynyl alcohol to regioselectively synthesize substituted imidazo[2,1-c] researchgate.netmdpi.comoxazine derivatives. ias.ac.in
Table 1: Recent Research on the Synthesis of Imidazo[5,1-c] researchgate.netmdpi.comoxazine Derivatives
| Starting Materials | Key Reaction Type | Catalyst/Reagent | Product | Reference |
| 1,2-diaza-1,3-dienes, primary amines, isothiocyanates/isocyanates | Aza-Michael addition, cyclization | Acid-promoted | 1H-Imidazo[5,1-c] researchgate.netmdpi.comoxazines | researchgate.net |
| 1,2-diaza-1,3-dienes, α-aminoacetals, iso(thio)cyanates | Three-component reaction, N-annulation | FeCl₃ | Heterocyclic N,O-aminals | researchgate.net |
| 1,5-alkynyl alcohol | Hydroalkoxylation | Base-promoted | Substituted imidazo[2,1-c] researchgate.netmdpi.comoxazines | ias.ac.in |
Historical Context of Imidazole and Oxazine Heterocycle Synthesis
The synthesis of the parent heterocycles, imidazole and oxazine, has a rich history. Imidazole, originally named glyoxaline, was first synthesized in 1858 by Heinrich Debus through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia. nih.govwikipedia.org While this method had low yields, it is still utilized for creating C-substituted imidazoles. wikipedia.org Over the years, numerous other methods for imidazole synthesis have been developed, including the well-known Debus-Radziszewski reaction, the Wallach reaction, and the van Leusen reaction. mdpi.comwikipedia.org
The term "oxazine" refers to a class of heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. wikipedia.org Various isomers exist depending on the relative positions of the heteroatoms and double bonds. wikipedia.org The synthesis of oxazine derivatives has been an area of active research, with various strategies reported for their preparation. researchgate.netijsra.netresearchgate.net For example, benzoxazines, formed by the fusion of a benzene (B151609) ring with an oxazine ring, are synthesized from phenols, formaldehyde, and primary amines. wikipedia.org Natural products containing the 1,2-oxazine scaffold, though rare, have been isolated and have spurred interest in their synthesis and biological activity. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
42341-20-8 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
1H-imidazo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-2-9-4-6-3-7-5-8(1)6/h1-2,4-5H,3H2 |
InChI Key |
PIPALTPIFNYWTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=COC=CN2C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Imidazo 5,1 C 1 2 Oxazine Scaffolds
Multi-Component Reaction (MCR) Approaches for 1H-Imidazo[5,1-c]uniurb.itnih.govoxazine Construction
Multi-component reactions (MCRs) represent an efficient strategy for the synthesis of complex molecules like 1H-imidazo[5,1-c] uniurb.itnih.govoxazine (B8389632) from simple starting materials in a single operation. These reactions are characterized by the formation of multiple bonds in one pot, which is advantageous for chemical synthesis.
Aza-Michael Addition Strategies in 1H-Imidazo[5,1-c]uniurb.itnih.govoxazine Synthesis
A key strategy in the construction of the 1H-imidazo[5,1-c] uniurb.itnih.govoxazine core involves the Aza-Michael addition. uniurb.ituniurb.it This reaction typically entails the conjugate addition of a nitrogen nucleophile to an activated alkene. In the context of this specific scaffold synthesis, the Aza-Michael addition is a crucial step within a broader multi-component sequence. The process is initiated by the nucleophilic addition of primary amines, such as β-amino alcohols, to the heterodiene system of 1,2-diaza-1,3-dienes (DDs). This step is fundamental for creating the necessary intermediate that will subsequently undergo further transformations to form the fused heterocyclic system. uniurb.it
Sequential Three-Component Reaction (3-CR) Protocols for 1H-Imidazo[5,1-c]uniurb.itnih.govoxazine Derivatives
A highly effective method for assembling the precursors to 1H-imidazo[5,1-c] uniurb.itnih.govoxazine derivatives is through a sequential three-component reaction (3-CR). uniurb.itresearchgate.net This protocol combines 1,2-diaza-1,3-dienes (DDs), a primary amine (like 2-aminoethanol), and an isothiocyanate or isocyanate in a sequential process. uniurb.it
The reaction sequence begins with the Aza-Michael addition of the primary amine to the DD. This is followed by the addition of an isothiocyanate or isocyanate, which leads to the formation of a (thio)hydantoin intermediate. uniurb.itresearchgate.net These intermediates are strategically functionalized with groups that are perfectly positioned for the subsequent intramolecular cyclization to form the target oxazine ring. uniurb.it The choice of solvent can be crucial; for instance, dichloromethane (B109758) (DCM) is often used for reactions with isothiocyanates, while ethanol (B145695) (EtOH) may be preferred for isocyanates. uniurb.it
Table 1: Synthesis of 2-Thioimidazo and Imidazo Derivatives via 3-CR uniurb.it
| Entry | DD | Amine | Isothiocyanate/Isocyanate | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1a | 2-aminoethanol | Phenyl isothiocyanate | 4a | 85 |
| 2 | 1b | 2-aminoethanol | Phenyl isothiocyanate | 4b | 82 |
| 3 | 1a | 2-aminoethanol | 4-Chlorophenyl isothiocyanate | 4f | 88 |
| 4 | 1a | 2-aminoethanol | Phenyl isocyanate | 4k | 75 |
| 5 | 1b | 2-aminoethanol | Phenyl isocyanate | 4l | 72 |
One-Pot/Cascade Assembly Processes for the 1H-Imidazo[5,1-c]uniurb.itnih.govoxazine Core
Building upon the sequential 3-CR, a one-pot/cascade assembly process has been developed for the direct synthesis of the 1H-imidazo[5,1-c] uniurb.itnih.govoxazine core. uniurb.it This elegant approach combines the initial three-component reaction to form the functionalized (thio)hydantoin intermediate, followed by an in-situ acid-promoted cyclization and dehydration, all within the same reaction vessel without the need for isolating intermediates. uniurb.it
For example, after the formation of the intermediate from the reaction of a DD, 2-aminoethanol, and phenylisothiocyanate in acetonitrile (B52724) (ACN), a solid acid catalyst like Amberlyst 15H is added directly to the mixture. Upon heating, this catalyst facilitates the subsequent ring-closure and dehydration to yield the final 1H-imidazo[5,1-c] uniurb.itnih.govoxazine derivative. This process is highly efficient, involving the formation of four new chemical bonds and two rings in a single synthetic operation, with yields comparable to the multi-step procedure. uniurb.it
Intramolecular Cyclization Pathways Leading to 1H-Imidazo[5,1-c]uniurb.itnih.govoxazine Formation
The final and crucial step in many synthetic routes to 1H-imidazo[5,1-c] uniurb.itnih.govoxazine is an intramolecular cyclization. This ring-closing reaction forms the oxazine portion of the bicyclic system from a suitably functionalized imidazole (B134444) or hydantoin (B18101) precursor.
Acid-Promoted Ring-Fused Formations
Acid-promoted cyclization is a common and effective method for the formation of the fused oxazine ring. uniurb.itresearchgate.net This reaction is typically performed on the (thio)hydantoin intermediates generated from the three-component reactions. The presence of an acid catalyst facilitates the removal of a hydrazide moiety, which in turn promotes an intramolecular hemiacetalization—a key step in the formation of the fused morpholine (B109124) ring. uniurb.it
A heterogeneous solid acid catalyst, Amberlyst 15H, has been shown to be particularly effective for this transformation. The reaction conditions, such as the amount of catalyst, solvent, and temperature, are critical for the success of the cyclization. For instance, refluxing the precursor in acetonitrile (ACN) or toluene (B28343) in the presence of Amberlyst 15H leads to the desired 1H-imidazo[5,1-c] uniurb.itnih.govoxazine derivatives in good to excellent yields. uniurb.it The acidic resin is believed to concurrently restore a keto function from the precursor, activate this carbonyl for nucleophilic attack by a hydroxyl group on the side chain, and finally promote the dehydration to form the stable fused ring system. uniurb.it
Table 2: Acid-Promoted Synthesis of 1H-Imidazo[5,1-c] uniurb.itnih.govoxazines uniurb.it
| Precursor | Product | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4a | 5a | ACN | 10 | 72 |
| 4b | 5b | ACN | 12 | 70 |
| 4f | 5f | ACN | 10 | 98 |
| 4k | 5k | Toluene | 12 | 78 |
| 4l | 5l | Toluene | 14 | 75 |
Lewis Acid-Catalyzed Intramolecular Cyclizations (e.g., FeCl₃, Ag₂CO₃/TFA)
Lewis acids can also be employed to catalyze the intramolecular cyclization to form the oxazine ring. While the application of various Lewis acids is plausible, specific examples from the literature highlight their utility.
FeCl₃: Iron(III) chloride (FeCl₃) has been used as a catalyst for the intramolecular cyclization of N-3-functionalized (thio)hydantoin intermediates to form related heterocyclic N,O-aminals. This reaction proceeds through a selective intramolecular N-annulation. While not directly forming the final dehydrated 1H-Imidazo[5,1-c] uniurb.itnih.govoxazine, this FeCl₃-catalyzed step is crucial in constructing the core bicyclic structure which is a direct precursor. The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.
Ag₂CO₃/TFA: The catalytic system of silver carbonate (Ag₂CO₃) and trifluoroacetic acid (TFA) has been effectively used in the intramolecular cyclization of N-Boc-2-alkynylbenzimidazoles to yield 1H-benzo nih.govdoaj.orgimidazo[1,2-c] uniurb.itresearchgate.netoxazin-1-one derivatives. doaj.orgmdpi.comnih.govnih.govresearchgate.net This system has also been applied to the synthesis of 3-methylimidazo[1,2-c] uniurb.itresearchgate.netoxazin-5-one derivatives. mdpi.comrsc.org However, the use of Ag₂CO₃/TFA for the synthesis of the specific 1H-Imidazo[5,1-c] uniurb.itnih.govoxazine scaffold is not prominently documented in the reviewed scientific literature. The existing research focuses on related but structurally distinct imidazo-oxazinone systems.
Substrate Scope and Limitations in 1H-Imidazo[5,1-c]ias.ac.inresearchgate.netoxazine Synthesis
A novel protocol for the synthesis of 1H-imidazo[5,1-c] ias.ac.inresearchgate.netoxazines has been developed, which involves an aza-Michael addition of primary amines to 1,2-diaza-1,3-dienes, followed by reaction with isothiocyanates or isocyanates. uniurb.it This sequential three-component reaction affords 2-thiohydantoins and hydantoins with functional groups positioned for a subsequent chemoselective acid-promoted ring closure to form the desired fused heterocycle. uniurb.it
The substrate scope of this acid-promoted synthesis has been explored, demonstrating its applicability to a range of substituted precursors. The reaction conditions, particularly the choice of acid catalyst and solvent, have been optimized to achieve good to excellent yields of the 1H-imidazo[5,1-c] ias.ac.inresearchgate.netoxazine derivatives. uniurb.it For instance, the use of Amberlyst 15H in refluxing acetonitrile or toluene has proven effective for the cyclization of various substituted 2-thiohydantoin (B1682308) and hydantoin precursors. uniurb.it
Below is a table summarizing the substrate scope for the acid-promoted synthesis of 1H-imidazo[5,1-c] ias.ac.inresearchgate.netoxazines.
| Entry | Starting Material | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4a | ACN | 10 | 72 |
| 2 | 4b | ACN | 12 | 68 |
| 3 | 4c | ACN | 15 | 55 |
| 4 | 4d | ACN | 12 | 75 |
| 5 | 4e | ACN | 10 | 80 |
| 6 | 4f | ACN | 15 | 48 |
| 7 | 4g | ACN | 12 | 98 |
| 8 | 4h | ACN | 12 | 95 |
| 9 | 4i | ACN | 12 | 90 |
| 10 | 4j | ACN | 12 | 85 |
| 11 | 4k | Toluene | 12 | 60 |
| 12 | 4l | Toluene | 20 | 50 |
| 13 | 4m | Toluene | 18 | 58 |
| 14 | 4n | Toluene | 20 | 52 |
| 15 | 4o | Toluene | 18 | 65 |
Stereoselectivity and Regioselectivity in 1H-Imidazo[5,1-c]ias.ac.inresearchgate.netoxazine Cyclizations (e.g., 6-endo-dig vs. 5-exo-dig)
The regioselectivity of the cyclization is a critical aspect in the synthesis of fused heterocyclic systems like 1H-imidazo[5,1-c] ias.ac.inresearchgate.netoxazine. The formation of the oxazine ring from an appropriate precursor can potentially proceed via different cyclization pathways, most notably the 6-endo-dig or a 5-exo-dig cyclization.
In the context of synthesizing related fused imidazole systems, such as 1H-benzo researchgate.netbohrium.comimidazo[1,2-c] ias.ac.inresearchgate.netoxazin-1-ones, Ag2CO3/TFA-catalyzed intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazole substrates exclusively yields the 6-endo-dig cyclization product. mdpi.comnih.gov The 5-exo-dig heterocycle is not observed, indicating high regioselectivity for this process. mdpi.comnih.gov Computational studies have been employed to rationalize the preference for the 6-endo-dig pathway over the 5-exo-dig pathway. mdpi.com
Similarly, in the transition metal-free, base-promoted hydroalkoxylation for the synthesis of imidazo[2,1-c] ias.ac.inresearchgate.netoxazines, the reaction proceeds with exclusive formation of the 6-exo-dig product. ias.ac.inresearchgate.net This regioselectivity is a key feature of the reaction, allowing for the controlled synthesis of the desired isomer. The factors governing this selectivity are often attributed to the geometric constraints of the transition state and the electronic properties of the reacting moieties. In some radical cyclizations, the regioselectivity between 5-exo and 6-endo pathways can be controlled by the choice of reagents, such as the hydrogen atom transfer (HAT) agent. nih.gov
Eco-Friendly and Sustainable Approaches in 1H-Imidazo[5,1-c]ias.ac.inresearchgate.netoxazine Synthesis (e.g., Catalysis in Aqueous Medium)
The development of environmentally benign synthetic methods is a growing area of focus in organic chemistry. For the synthesis of oxazine derivatives, green approaches utilizing aqueous media have been reported. bohrium.comresearchgate.net These methods often involve one-pot multicomponent reactions, which are atom-economical and reduce the number of synthetic steps and purification procedures. bohrium.comresearchgate.net
While specific examples for the synthesis of 1H-Imidazo[5,1-c] ias.ac.inresearchgate.netoxazine in aqueous media are not extensively detailed in the provided context, the principles of green chemistry are applicable. A practical and environmentally friendly protocol for the assembly of polysubstituted-thiazolo[3,2-a]indoles, a related fused heterocyclic system, has been developed that occurs in water as the sole reaction medium at a moderate temperature. researchgate.net This metal-free approach demonstrates the feasibility of conducting complex annulation reactions in an eco-friendly manner. researchgate.net The use of water as a solvent, avoidance of hazardous reagents and catalysts, and the implementation of one-pot procedures are key aspects of sustainable synthesis that can be applied to the production of 1H-imidazo[5,1-c] ias.ac.inresearchgate.netoxazine scaffolds.
Mechanistic Investigations of 1h Imidazo 5,1 C 1 2 Oxazine Formation Reactions
Proposed Reaction Mechanisms and Elucidation of Key Intermediates (e.g., N-aminohydrazone, hemi-acetalization)
The formation of the 1H-Imidazo[5,1-c] uniurb.itresearchgate.netoxazine (B8389632) core can be achieved through a multi-step process starting from acyclic precursors. uniurb.it One prominent pathway involves a sequential three-component reaction (3-CR) that culminates in an acid-promoted intramolecular cyclization. uniurb.itresearchgate.net
The initial step involves an aza-Michael addition of a primary amine, such as a β-amino alcohol, to a 1,2-diaza-1,3-diene (DD) system. This addition leads to the formation of a crucial N-aminohydrazone intermediate. uniurb.it The reaction proceeds with the hydroamination of an isocyanate or isothiocyanate by this N-adduct intermediate. A subsequent spontaneous and regioselective intramolecular cyclization occurs via nucleophilic attack of the amide or thioamide nitrogen onto the ester function of the original azo-ene system. This sequence yields a substituted 2-thiohydantoin (B1682308) or hydantoin (B18101) derivative functionalized with a side chain (e.g., 2-hydroxyethyl) necessary for the final ring closure. uniurb.it
The pivotal, final ring-forming step is typically promoted by an acid catalyst. The mechanism involves the catalyst facilitating several transformations:
Restoration of a keto function from the hydrazone moiety of the hydantoin intermediate. uniurb.it
Activation of this carbonyl group towards intramolecular nucleophilic attack by the terminal hydroxyl group of the side chain. uniurb.it
This attack results in the formation of a cyclic hemi-acetal intermediate (also referred to as hemi-aminal). uniurb.itresearchgate.net This intermediate has been successfully isolated and characterized, confirming its role in the reaction pathway. uniurb.it
A final, catalyst-promoted dehydration of the hemi-acetal yields the aromatic 1H-Imidazo[5,1-c] uniurb.itresearchgate.netoxazine bicyclic system. uniurb.it
In a related synthesis for imidazo-1,4-oxazinone derivatives, the cyclization is achieved by reacting C-2 aroyl substituted imidazolo methanol (B129727) derivatives with chloroacetylchloride. researchgate.netnih.govnih.gov The investigation of this reaction under various conditions allowed for the isolation of intermediate products, helping to elucidate the reaction path leading to the final fused heterocyclic structure. researchgate.netnih.gov
Kinetic Studies on 1H-Imidazo[5,1-C]uniurb.itresearchgate.netoxazine Formation
Detailed kinetic studies specifically for the formation of 1H-Imidazo[5,1-c] uniurb.itresearchgate.netoxazine are not extensively reported in the reviewed literature. However, reaction monitoring through methods like Thin Layer Chromatography (TLC) provides qualitative insights into reaction progress. For instance, in the acid-catalyzed cyclization of functionalized 2-thiohydantoins, the disappearance of the starting material is monitored over time to determine the necessary reaction duration, which can range from 10 to 20 hours depending on the substrate and solvent. uniurb.it The complete conversion of the isolated cyclic hemi-acetal intermediate into the final product upon further treatment with the catalyst confirms the reaction sequence and provides a basis for potential future kinetic analysis. uniurb.it
Thermodynamic and Orbital Analyses of Cyclization Processes
While specific thermodynamic and orbital analyses for the 1H-Imidazo[5,1-c] uniurb.itresearchgate.netoxazine system are not detailed, computational studies on analogous heterocyclic formations provide relevant insights. For the formation of the related 1H-benzo researchgate.netnih.govimidazo[1,2-c] uniurb.itnih.govoxazin-1-one system, Density Functional Theory (DFT) calculations have been employed to explain the high regioselectivity of the cyclization process. doaj.orgresearchgate.netnih.gov These computational studies rationalize the preferential formation of a six-membered ring (6-endo-dig cyclization) over a potential five-membered ring (5-exo-dig). doaj.orgresearchgate.net Such analyses typically involve calculating the relative free energies of intermediates and transition states along the different possible reaction pathways. researchgate.net Similar computational approaches, examining the frontier molecular orbitals (HOMO-LUMO) of the key intermediates, could be applied to the 1H-Imidazo[5,1-c] uniurb.itresearchgate.netoxazine synthesis to understand the electronic factors governing the intramolecular nucleophilic attack and subsequent cyclization.
Identification and Characterization of Transition States
The direct experimental identification of transition states is exceptionally challenging due to their transient nature. However, computational chemistry serves as a powerful tool for their characterization. In studies of similar intramolecular cyclizations, such as the Ag2CO3/TFA-catalyzed formation of 1H-benzo researchgate.netnih.govimidazo[1,2-c] uniurb.itnih.govoxazin-1-ones, DFT calculations are used to map the energy profile of the reaction and locate the transition states. researchgate.netnih.gov These studies compute the relative free energy of each transition state, providing a theoretical basis for the observed reaction selectivity. researchgate.net For the 1H-Imidazo[5,1-c] uniurb.itresearchgate.netoxazine system, a similar computational approach would be necessary to model the transition state of the key cyclization step—the conversion of the open-chain keto-alcohol to the cyclic hemi-acetal—and the subsequent dehydration. This would involve calculating the geometry and energy of the transition state structures to understand the activation barriers and factors influencing the reaction rate.
Influence of Catalytic Systems on Reaction Pathways and Selectivity
Catalytic systems play a decisive role in the final cyclization step to form the 1H-Imidazo[5,1-c] uniurb.itresearchgate.netoxazine ring. The use of a solid acid catalyst, such as Amberlyst 15H, has been shown to be effective. uniurb.it The efficiency of the catalysis is highly dependent on the reaction conditions, including the amount of catalyst, the solvent, and the temperature.
Research has demonstrated that both the quantity of the catalyst and the boiling point of the solvent are crucial for the successful formation of the product. uniurb.it For example, using Amberlyst 15H in refluxing acetonitrile (B52724) (ACN) was found to be optimal for many substrates, while higher boiling solvents like toluene (B28343) were necessary for less reactive precursors. uniurb.it The acidic resin concurrently performs three essential functions: it hydrolyzes the precursor to reveal a reactive keto group, activates this carbonyl for the intramolecular nucleophilic addition, and promotes the final dehydration of the resulting hemi-acetal intermediate. uniurb.it
Table 1: Effect of Catalytic Conditions on the Formation of an Exemplary 1H-Imidazo[5,1-c] uniurb.itresearchgate.netoxazine Derivative
| Entry | Catalyst | Catalyst Amount (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Amberlyst 15H | 0.5 | ACN | Reflux | - | 65 | Isolation of 8% hemi-acetal intermediate uniurb.it |
| 2 | Amberlyst 15H | 1.0 | ACN | Reflux | 10 | 72 | Optimal conditions for many substrates uniurb.it |
| 3 | Amberlyst 15H | 1.0 | Toluene | Reflux | 12-20 | 48-98 | Used for less reactive substrates uniurb.it |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1h Imidazo 5,1 C 1 2 Oxazines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including the 1H-Imidazo[5,1-c] nih.govuniurb.itoxazine (B8389632) scaffold. Through a combination of one-dimensional and multidimensional experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.
One-dimensional NMR spectra provide foundational information about the chemical environment of individual nuclei.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ) indicating the electronic environment, the integration representing the number of protons, and the splitting pattern (multiplicity) which provides information about neighboring protons. For instance, in derivatives of the related imidazo[2,1-c] nih.govuniurb.itoxazinone ring system, aromatic protons typically appear in the downfield region (δ 7.25–7.83 ppm), while the methylene protons (CH₂) of the oxazine ring appear as an AB system around δ 4.26–4.64 ppm due to their diastereotopic nature. nih.gov The specific chemical shifts are highly dependent on the substituents attached to the bicyclic core. nih.govnih.gov
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Quaternary carbons, methines (CH), methylenes (CH₂), and methyls (CH₃) can be distinguished, often with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments. For example, in a 2,8-diphenyl-8H-imidazo[2,1-c] nih.govuniurb.itoxazin-6(5H)-one derivative, the carbonyl carbon of the oxazinone ring resonates significantly downfield at δ 166.7 ppm, while the methylene carbon appears at δ 41.1 ppm. nih.gov Aromatic and imidazole (B134444) ring carbons are typically observed between δ 114.1 and 144.9 ppm. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an Imidazo-oxazine Derivative (2,8-Diphenyl-8H-imidazo[2,1-c] nih.govuniurb.itoxazin-6(5H)-one in CDCl₃) nih.gov
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| CH (Aromatic) | 7.83–7.80 | 125.8 - 134.1 | m |
| CH (Aromatic) | 7.73–7.70 | - | m |
| CH (Aromatic) | 7.43 | - | s |
| CH (Aromatic) | 7.29–7.25 | - | m |
| CH | 7.35 | 114.1 | s |
| CH₂ | 4.64 (Ha), 4.26 (Hb) | 41.1 | AB system |
| C=O | - | 166.7 | - |
| C (quaternary) | - | 70.2, 125.9, 129.7, 130.0, 133.5, 144.9 | - |
While 1D NMR provides essential data, multidimensional techniques are often necessary to definitively assemble the molecular structure. These experiments reveal correlations between nuclei, confirming the bonding framework and spatial relationships.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of proton-proton connectivities throughout the spin systems of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and conformation of a molecule. It identifies protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of the NOESY cross-peaks is generally inversely proportional to the distance between the nuclei.
gHSQC (gradient Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons with their directly attached carbons. uniurb.it It is an invaluable tool for unambiguously assigning carbon signals by linking them to their known proton resonances. uniurb.it The multiplicities in ¹³C NMR spectra are often determined using HSQC or similar experiments (like HMQC) to differentiate between methyl, methylene, and methine carbons. uniurb.it
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental composition of the parent ion, which is critical for confirming the molecular formula of a newly synthesized compound. nih.govnih.gov The experimentally determined mass is compared against the calculated mass for a proposed formula; a close match provides strong evidence for that formula. nih.gov
Table 2: Example of HRMS Data for an Imidazo-oxazine Derivative (3-Phenylbenzo[1′,2′:4,5]imidazo[1,2-c] nih.govnih.govoxazin-1-one) nih.gov
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 243.1134 | 243.1128 |
LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. rsc.org This hyphenated technique is routinely used to assess the purity of a sample and confirm the identity of the target compound. nih.govrsc.org
Liquid Chromatography (LC): The LC component separates the analyte of interest from any starting materials, byproducts, or other impurities present in the reaction mixture. This ensures that the mass spectrum obtained is of the pure compound.
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific parent ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure and can be used to confirm its identity. This technique is highly sensitive and specific. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. nih.govoregonstate.edu The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific types of chemical bonds. oregonstate.edulibretexts.org
For the 1H-Imidazo[5,1-c] nih.govuniurb.itoxazine scaffold and its derivatives, IR spectroscopy can confirm the presence of key structural features. For example, in an imidazo[2,1-c] nih.govuniurb.itoxazin-6(5H)-one, a strong absorption band around 1747 cm⁻¹ is indicative of the carbonyl (C=O) group in the oxazine ring. nih.gov Aromatic C=C stretching vibrations typically appear in the 1633-1408 cm⁻¹ region, while C-H stretching of the aromatic rings can be seen above 3000 cm⁻¹. nih.govjcsp.org.pk The C-O ether linkage within the oxazine ring also gives rise to a characteristic stretch, usually in the fingerprint region. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for an Imidazo-oxazinone Derivative nih.gov
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3148 | Aromatic C-H | Stretch |
| 2980, 2835 | Aliphatic C-H | Stretch |
| 1747 | Carbonyl (C=O) | Stretch |
| 1633, 1601, 1583 | Aromatic C=C | Stretch |
| 1342 | C-N | Stretch |
| ~1228 (typical) | C-O (Ether) | Stretch |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry, confirming the connectivity and conformation of the molecule in the solid state.
While the specific crystal structure of the parent 1H-Imidazo[5,1-c] uniurb.itmdpi.comoxazine is not widely reported, analysis of closely related fused heterocyclic systems demonstrates the power of this technique. For instance, single-crystal X-ray diffraction analysis performed on analogous complex triazole-based fused systems, such as 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, reveals detailed structural parameters. mdpi.com Such studies confirm the proposed molecular structure, showing the planarity or deviation of the fused rings and the spatial orientation of various substituents. mdpi.com
In a typical analysis of a related heterocyclic compound, crystals suitable for X-ray diffraction are grown, and the resulting data provide critical information, as exemplified in the table below. mdpi.com This level of detail is crucial for understanding structure-activity relationships and for computational modeling studies.
Table 1: Example Crystallographic Data for a Fused Heterocyclic System mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Note: Data presented is for the related compound 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole to illustrate the type of data obtained from X-ray crystallography.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable tools for the separation, purification, and assessment of purity of 1H-Imidazo[5,1-c] uniurb.itmdpi.comoxazine derivatives. The choice of method depends on the scale of the synthesis and the physicochemical properties of the target compound.
Thin-Layer Chromatography (TLC) TLC is a rapid and effective method used to monitor the progress of chemical reactions in real-time. uniurb.itnih.gov For the synthesis of 1H-Imidazo[5,1-c] uniurb.itmdpi.comoxazines, TLC is used to track the disappearance of starting materials and the formation of the desired product. uniurb.it This qualitative assessment helps in determining the optimal reaction time and conditions before proceeding to large-scale purification.
Column Chromatography Following the successful synthesis, column chromatography is the most common method for the purification of 1H-Imidazo[5,1-c] uniurb.itmdpi.comoxazine derivatives from reaction byproducts and unreacted starting materials. uniurb.itmdpi.comnih.govnih.gov This technique utilizes a solid stationary phase (typically silica gel) packed in a column and a liquid mobile phase (eluent) to separate compounds based on their differential adsorption to the stationary phase. mdpi.comnih.gov The selection of the eluent system is critical for achieving good separation.
Researchers have successfully used various solvent systems to purify these compounds. For example, after the removal of a resin catalyst by filtration, the resulting residue containing the target oxazine derivative is often purified by column chromatography. uniurb.it Common elution mixtures include gradients of cyclohexane-ethyl acetate (B1210297) or petroleum ether-ethyl acetate. uniurb.itmdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) For achieving a high degree of purity, especially for analytical or biological testing purposes, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC offers superior resolution and efficiency compared to standard column chromatography. Both normal-phase and reversed-phase (RP) HPLC can be employed.
In the analysis of related chiral imidazoline compounds, reversed-phase conditions have been successfully optimized. mdpi.com For instance, a cellulose-based chiral stationary phase with a mobile phase consisting of acetonitrile (B52724), methanol (B129727), and an aqueous buffer can be used to separate enantiomers and assess enantiopurity. mdpi.com Preparative HPLC is also utilized for the purification of final target compounds that are difficult to separate by other means, ensuring the high purity required for subsequent applications. binghamton.edu
Table 2: Common Chromatographic Conditions for Imidazo-Oxazine Derivatives and Related Compounds
| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |
|---|---|---|---|
| TLC | Silica Gel | Cyclohexane-Ethyl Acetate | Reaction Monitoring uniurb.it |
| Column Chromatography | Silica Gel | Cyclohexane-Ethyl Acetate | Product Purification uniurb.it |
| Column Chromatography | Silica Gel | Ethyl Acetate / n-Hexane (1:5) | Product Purification nih.gov |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Product Purification mdpi.comnih.gov |
| HPLC | Cellulose-based CSP | Acetonitrile/Methanol/Ammonium Acetate Buffer | Enantioselective Analysis mdpi.com |
Chemical Reactivity and Transformations of 1h Imidazo 5,1 C 1 2 Oxazine Derivatives
Functionalization and Derivatization Strategies on the Fused Bicyclic System
The primary strategy for functionalizing the 1H-imidazo[5,1-c] uniurb.itnih.govoxazine (B8389632) system often involves a "synthesis-by-construction" approach, where desired substituents are introduced onto acyclic precursors before the final ring-fusion step. This allows for a high degree of diversity in the final products.
A prominent and novel method involves a sequential three-component reaction (3-CR) followed by an acid-promoted intramolecular cyclization. uniurb.itresearchgate.net This process begins with an Aza-Michael addition of primary amines (such as β-amino alcohols) to 1,2-diaza-1,3-dienes (DDs). The resulting intermediate then reacts with isothiocyanates or isocyanates. uniurb.it This step efficiently produces substituted 2-thiohydantoins or hydantoins that contain a strategically positioned hydroxyl group, which is crucial for the subsequent cyclization. uniurb.itresearchgate.net
The final and key step is the chemoselective, acid-promoted intramolecular cyclization. The precursor (a substituted thiohydantoin or hydantoin) undergoes a ring-closing reaction to form the fused bicyclic 1H-imidazo[5,1-c] uniurb.itnih.govoxazine scaffold. uniurb.it This transformation is typically catalyzed by a heterogeneous acid catalyst like Amberlyst 15H, which facilitates the restoration of a keto function from a hydrazone moiety, activates the carbonyl for nucleophilic attack by the tethered hydroxyl group, and promotes the final dehydration to yield the oxazine ring. uniurb.it The choice of solvent and temperature is critical, with acetonitrile (B52724) or toluene (B28343) under reflux conditions being effective. uniurb.it This strategy allows for diversification at multiple positions of the bicyclic system by varying the initial components used in the 3-CR process. researchgate.net
| Precursor Compound | Catalyst/Solvent | Reaction Time (h) | Final Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4a (from N-phenylisothiocyanate) | Amberlyst 15H / ACN | 10 | 5a | 72 | uniurb.it |
| 4k (from phenyl isocyanate) | Amberlyst 15H / Toluene | 12-20 | 5k | Not specified | uniurb.it |
| General Precursors 4a-j | Amberlyst 15H / ACN | 10-15 | Derivatives 5a-j | 48-98 | uniurb.it |
| General Precursors 4k-o | Amberlyst 15H / Toluene | 12-20 | Derivatives 5k-o | 48-98 | uniurb.it |
While not applied directly to the 1H-imidazo[5,1-c] uniurb.itnih.govoxazine system, other methodologies for related fused imidazoles, such as silver-catalyzed intramolecular cyclization of N-Boc-2-alkynylbenzimidazoles, highlight alternative metal-catalyzed approaches to forming the oxazine ring. nih.gov
Ring-Opening and Rearrangement Reactions of the 1H-Imidazo[5,1-c]uniurb.itnih.govoxazine Ring System
The fused 1H-imidazo[5,1-c] uniurb.itnih.govoxazine ring system, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. During the synthesis of the scaffold, a retro-Claisen-type reaction of a cyclic hemi-acetal intermediate has been observed. uniurb.it This side reaction leads to the formation of an open-chain acetate (B1210297) product instead of the desired fused bicyclic system, demonstrating a potential pathway for ring cleavage under acidic conditions. uniurb.it
Furthermore, base-induced rearrangements are a known transformation for related fused imidazole (B134444) heterocyclic systems. For instance, functionalized imidazo[4,5-e]thiazolo[2,3-c] uniurb.itnih.govresearchgate.nettriazines undergo a cascade sequence of hydrolysis and skeletal rearrangement when treated with potassium hydroxide (B78521) in methanol (B129727). beilstein-journals.org This process involves the expansion of a five-membered thiazolidine (B150603) ring into a six-membered thiazine (B8601807) ring. beilstein-journals.org Although a different heterocyclic system, this illustrates the susceptibility of such fused cores to base-induced ring transformations. Such reactivity suggests that the oxazine portion of the 1H-imidazo[5,1-c] uniurb.itnih.govoxazine ring could be susceptible to similar base-mediated rearrangements.
Isomerism Studies: E/Z Isomers, Regioisomers, and Tautomeric Equilibria
Isomerism is a critical consideration in the synthesis and characterization of 1H-imidazo[5,1-c] uniurb.itnih.govoxazine derivatives, particularly concerning the formation of regioisomers.
Regioisomers: The construction of the fused system is highly dependent on the regioselectivity of the intramolecular cyclization step. The synthetic protocol described by De Crescentini et al. achieves a spontaneous and regioselective heteroring closure where the thioamide or amide nitrogen of the precursor attacks the ester function to form the imidazole ring first. uniurb.it The subsequent cyclization to form the oxazine ring is also regioselective, leading specifically to the [5,1-c] fusion. uniurb.it
The formation of regioisomers is a common challenge in the synthesis of fused heterocycles. For example, in the synthesis of related benzo nih.govresearchgate.netimidazo[1,2-c] uniurb.itnih.govoxazin-1-ones, the cyclization of 2-alkynylbenzimidazoles can theoretically proceed via two different pathways: a 6-endo-dig or a 5-exo-dig closure. nih.gov In that specific system, the 6-endo-dig pathway is exclusively observed, demonstrating high regioselectivity. nih.gov This preference is dictated by the specific transition state energies of the cyclization pathways. The existence of other stable fused systems, such as the 8H-imidazo[2,1-c] uniurb.itnih.govoxazin-6(5H)-one, further underscores the importance of controlling reaction conditions to favor the desired regioisomer. nih.gov
Tautomeric Equilibria: The imidazole ring is known to exhibit tautomerism due to the ability of the N-H proton to migrate between the two nitrogen atoms. nih.gov This intrinsic property of the imidazole moiety is retained within the fused 1H-imidazo[5,1-c] uniurb.itnih.govoxazine system, potentially influencing its reactivity and interactions.
Reactivity towards Various Reagents and Reaction Conditions
The reactivity of the 1H-imidazo[5,1-c] uniurb.itnih.govoxazine system is largely dictated by the functional groups present and the inherent chemical nature of the fused rings. The imidazole portion contains both a basic, pyridine-like nitrogen and an acidic N-H proton, allowing it to react with both acids and bases. nih.gov
Reaction with Acids: As seen in its synthesis, the precursors of the 1H-imidazo[5,1-c] uniurb.itnih.govoxazine system are reactive towards Brønsted acids. Heterogeneous acid catalysts like Amberlyst 15H are effective in promoting the final cyclization and dehydration step. uniurb.itresearchgate.net The reaction is sensitive to conditions; the choice of a higher boiling solvent like toluene over acetonitrile (ACN) can be necessary for less reactive substrates, indicating that thermal energy is crucial to overcome the activation barrier for some derivatives. uniurb.it
Reaction with Bases: While direct studies on the fully formed 1H-imidazo[5,1-c] uniurb.itnih.govoxazine ring with bases are limited, the reactivity of its imidazole precursors is well-documented for related systems. The acidic N-H proton of the imidazole ring can be removed by various bases, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate a nucleophilic anion. researchgate.net This anion can then react with electrophiles, a common strategy for N-functionalization in imidazole chemistry. nih.gov As noted in section 6.2, strong bases like potassium hydroxide have the potential to induce rearrangements in related fused imidazole systems. beilstein-journals.org
| Reagent/Condition | Substrate | Transformation | Reference |
|---|---|---|---|
| Amberlyst 15H (acid catalyst), ACN or Toluene, Reflux | Substituted (Thio)hydantoin Precursors | Intramolecular cyclization to form the fused bicyclic system | uniurb.it |
| Chloroacetylchloride / Base (e.g., NaH, K2CO3) | Related Imidazolo Methanol Derivatives | N-alkylation followed by cyclization to form a different imidazo-oxazinone regioisomer | researchgate.netnih.gov |
| Potassium Hydroxide (strong base) | Related Fused Imidazo-Thiazolo-Triazines | Ring hydrolysis and skeletal rearrangement/ring expansion | beilstein-journals.org |
Applications of 1h Imidazo 5,1 C 1 2 Oxazines in Organic Synthesis
1H-Imidazo[5,1-c]uniurb.itudel.eduoxazines as Key Building Blocks for the Synthesis of Complex Heterocyclic Architectures
The 1H-Imidazo[5,1-c] uniurb.itudel.eduoxazine (B8389632) framework is a pivotal building block in medicinal chemistry and organic synthesis. uniurb.it The inherent structure, containing both nitrogen and oxygen, provides a template for creating more elaborate fused-heterobicyclic compounds. uniurb.it Synthetic pathways to this scaffold are often designed to be convergent and efficient, such as those employing multicomponent reactions (MCRs), which are ideal for generating structural complexity from simple acyclic precursors. uniurb.it
Two primary conceptual pathways can be envisioned for its construction: forming the imidazole (B134444) nucleus onto a pre-existing morpholine (B109124) ring, or, more commonly, constructing the morpholine framework from a functionalized imidazole precursor. uniurb.it A notable approach involves the synthesis of 2-thiohydantoin (B1682308) or hydantoin (B18101) intermediates that are suitably functionalized for a subsequent chemoselective, acid-promoted ring closure to form the fused oxazine ring. uniurb.it This strategy highlights the role of the imidazo-oxazine core not just as a final product, but as a stable, well-defined platform from which further synthetic explorations can be launched. The stability and functionality of the core make it an attractive starting point for accessing novel chemical space.
Utilization of the 1H-Imidazo[5,1-c]uniurb.itudel.eduoxazine Core in Multi-Step Synthetic Sequences
The synthesis of the 1H-Imidazo[5,1-c] uniurb.itudel.eduoxazine core is itself a multi-step process that showcases its utility in sequential reactions. A highly effective modern protocol involves a sequential three-component reaction (3-CR) followed by an intramolecular cyclization. uniurb.itresearchgate.net
This sequence can be summarized as follows:
Aza-Michael Addition : The synthesis initiates with an Aza-Michael addition of primary amines, specifically β-amino alcohols or α-amino acetals, to a 1,2-diaza-1,3-diene (DD) system. uniurb.it
Thiohydantoin/Hydantoin Formation : The resulting intermediate reacts with isothiocyanates or isocyanates in the same pot. This is followed by a spontaneous, regioselective heteroring closure to produce 2-thiohydantoin or hydantoin derivatives (intermediates). uniurb.it These intermediates are characterized by having a key functional group, such as a 2-hydroxyethyl or 2-hydroxypropyl chain, positioned at the N-3 position of the heterocycle. uniurb.it
Acid-Promoted Cyclization : The functionalized (thio)hydantoin intermediate is then subjected to an acid-promoted, post-cyclization transformation. uniurb.it Using an acidic resin like Amberlyst 15H, the terminal hydroxyl group on the N-3 side chain attacks the restored keto function of the hydrazone moiety, leading to the formation of the second fused ring—the oxazine. uniurb.it This final intramolecular ring-forming reaction completes the synthesis of the 1H-imidazo[5,1-c] uniurb.itudel.eduoxazine scaffold. uniurb.it
This entire process, from simple acyclic starting materials to the final fused bicyclic system, demonstrates a sophisticated multi-step sequence where each step sets the stage for the next, culminating in the formation of the target oxazine core. uniurb.it The following table details the results of the final acid-promoted cyclization step for a variety of substituted hydantoin precursors.
| Entry (Precursor) | R¹ | R² | R³ | X | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 5a (4a) | Ph | Me | Bn | S | 10 | 72 |
| 5b (4b) | Ph | Me | Allyl | S | 12 | 65 |
| 5c (4c) | Ph | Me | n-Bu | S | 12 | 68 |
| 5d (4d) | 4-Me-C₆H₄ | Me | Bn | S | 14 | 75 |
| 5e (4e) | 4-MeO-C₆H₄ | Me | Bn | S | 15 | 80 |
| 5f (4f) | 4-Cl-C₆H₄ | Me | Bn | S | 10 | 98 |
| 5g (4g) | Ph | Me | Bn | O | 12 | 55 |
| 5h (4h) | Ph | Me | Allyl | O | 14 | 48 |
Scaffold Diversity and Library Generation for Future Chemical Research
A significant advantage of the synthetic strategies used to create the 1H-Imidazo[5,1-c] uniurb.itudel.eduoxazine core is their amenability to diversity-oriented synthesis and the generation of chemical libraries. uniurb.it The use of multicomponent reactions is particularly powerful in this regard, as it allows for the introduction of multiple points of diversity in a single, efficient process. uniurb.it
By systematically varying the initial building blocks in the three-component reaction, a wide array of derivatives can be produced. The key points of diversification include:
The 1,2-Diaza-1,3-diene : Altering the substituents on this starting material allows for modifications on the imidazole portion of the final scaffold.
The Primary Amine : Employing different β-amino alcohols or α-amino acetals enables diversification of the morpholine ring. researchgate.net
The Isocyanate/Isothiocyanate : Changing this component allows for variation at the exocyclic position of the hydantoin ring (either O or S) and introduces different N-substituents. uniurb.it
This approach provides a robust platform for generating a library of 1H-Imidazo[5,1-c] uniurb.itudel.eduoxazine analogs with tailored substitution patterns. researchgate.net The ability to easily vary substituents at up to six different positions on the scaffold is a key feature of this methodology. researchgate.net Such libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery and for exploring the chemical and biological properties of this heterocyclic family. The table below illustrates the synthesis of derivatives with diversification on the morpholine portion of the scaffold.
| Entry | R⁴ | R⁵ | R⁶ | Yield (%) |
|---|---|---|---|---|
| 5i | H | H | H | 72 |
| 5j | Me | H | H | 68 |
| 5k | H | Me | Me | 65 |
| 5l | H | -(CH₂)₅- | 78 |
Q & A
Basic Research Question
- NMR spectroscopy : Used to verify regiochemistry and stereochemistry (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for fused oxazine scaffolds) .
- Mass spectrometry (MS) : Fragmentation patterns identify substituent effects (e.g., p-acetyl groups in morpholine synthesis) .
- X-ray crystallography : Resolves ambiguities in complex fused-ring systems (e.g., pyrimido-pyrrolo-oxazine derivatives) .
How do electronic effects of substituents influence the synthesis of this compound derivatives?
Advanced Research Question
Electron-withdrawing groups (EWGs) on aryl moieties can alter reaction pathways:
- A p-acetyl substituent favors 1,4-oxazine formation over morpholine derivatives, despite lower yields (~40%) due to competing polymerization .
- Steric hindrance from bulky groups may require optimized catalysts (e.g., FeCl3) to maintain regioselectivity .
What strategies optimize reaction efficiency and minimize byproducts in oxidative heterocyclization?
Advanced Research Question
- Solvent selection : Replace benzene (toxic) with toluene or aprotic solvents to improve safety and yield .
- Stepwise protocols : Separate reduction and oxidation steps to avoid intermediate degradation (e.g., 83% yield via H2O2/HCOOH) .
- Catalyst screening : FeCl3 enhances cyclization efficiency in multicomponent reactions .
How can stereochemical outcomes be controlled during the synthesis of this compound compounds?
Advanced Research Question
- Chiral auxiliaries : Use Boc-protected amines or urea groups to direct stereochemistry during intramolecular cyclization .
- Solid-phase synthesis (SPS) : Enables precise control over diastereomeric ratios (e.g., 9:1 endo/exo selectivity) .
What are the challenges in applying solid-phase synthesis to fused oxazine scaffolds?
Advanced Research Question
- Functional group compatibility : Limited tolerance for strongly acidic/basic conditions during resin cleavage .
- Stereoselectivity : Requires tailored linkers and protecting groups to maintain regiochemistry .
- Scalability : Polymer-supported methods often suffer from lower yields compared to solution-phase synthesis .
How should researchers resolve contradictions in spectral data when characterizing novel derivatives?
Advanced Research Question
- Cross-validation : Combine NMR, MS, and X-ray data to confirm ambiguous signals (e.g., distinguishing oxazine vs. morpholine products) .
- Computational modeling : Predict <sup>13</sup>C chemical shifts to validate proposed structures .
- Synthetic replicates : Reproduce reactions under varying conditions to isolate pure intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
